molecular formula C15H24ClNO2 B1397533 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220037-53-5

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397533
CAS No.: 1220037-53-5
M. Wt: 285.81 g/mol
InChI Key: USMMWQBQWUGDCO-UHFFFAOYSA-N
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Description

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.

Scientific Research Applications

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies of cellular mechanisms and receptor interactions.

    Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-ethoxyphenol with 2-chloroethylpiperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Mechanism of Action

The mechanism of action of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It may modulate the activity of neurotransmitter receptors or inhibit certain enzymes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methoxyphenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(4-Propoxyphenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(4-Butoxyphenoxy)ethyl]piperidine hydrochloride

Uniqueness

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is unique due to its specific ethoxyphenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-[2-(4-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-3-5-15(6-4-14)18-12-9-13-7-10-16-11-8-13;/h3-6,13,16H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMMWQBQWUGDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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